molecular formula C13H14BrFO3 B8482634 Ethyl 2-bromo-4-fluoro-3-(3-methoxyphenyl)but-2-enoate CAS No. 85465-53-8

Ethyl 2-bromo-4-fluoro-3-(3-methoxyphenyl)but-2-enoate

Cat. No. B8482634
M. Wt: 317.15 g/mol
InChI Key: OYVITEXMWXGKEH-UHFFFAOYSA-N
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Patent
US04421767

Procedure details

Piperidine (0.22 ml) is added to a solution of ethyl 2,3-dibromo-3-(3'-methoxyphenyl)-4-fluorobutyrate (0.80 g) in ether (10 ml). The reaction mixture is stirred at room temperature for 3 hours and water is added. Ether extraction gives essentially pure ethyl 2-bromo-3-(3'-methoxyphenyl)-4-fluoro-2-butenoate (0.65 g).
Quantity
0.22 mL
Type
reactant
Reaction Step One
Name
ethyl 2,3-dibromo-3-(3'-methoxyphenyl)-4-fluorobutyrate
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N1CCCCC1.[Br:7][CH:8]([C:14](Br)([C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([O:23][CH3:24])[CH:18]=1)[CH2:15][F:16])[C:9]([O:11][CH2:12][CH3:13])=[O:10].O>CCOCC>[Br:7][C:8](=[C:14]([C:17]1[CH:22]=[CH:21][CH:20]=[C:19]([O:23][CH3:24])[CH:18]=1)[CH2:15][F:16])[C:9]([O:11][CH2:12][CH3:13])=[O:10]

Inputs

Step One
Name
Quantity
0.22 mL
Type
reactant
Smiles
N1CCCCC1
Name
ethyl 2,3-dibromo-3-(3'-methoxyphenyl)-4-fluorobutyrate
Quantity
0.8 g
Type
reactant
Smiles
BrC(C(=O)OCC)C(CF)(C1=CC(=CC=C1)OC)Br
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at room temperature for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Ether extraction

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC(C(=O)OCC)=C(CF)C1=CC(=CC=C1)OC
Measurements
Type Value Analysis
AMOUNT: MASS 0.65 g
YIELD: CALCULATEDPERCENTYIELD 102%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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